

Application Note: Antimicrobial Profiling of 4-Butoxy-1H-Indole-2-Carboxylic Acid

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Compound of Interest

Compound Name:	4-butoxy-1H-indole-2-carboxylic Acid
CAS No.:	887360-08-9
Cat. No.:	B1278076

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Executive Summary

This Application Note details the standardized protocols for evaluating **4-butoxy-1H-indole-2-carboxylic acid** (referred to herein as 4-BICA) as an antimicrobial scaffold. Indole-2-carboxylic acid derivatives have emerged as privileged structures in medicinal chemistry, often targeting bacterial cell membranes, efflux pumps, or Lipid II biosynthesis.[1]

The presence of the 4-butoxy group significantly alters the Hydrophilic-Lipophilic Balance (HLB) of the indole core, enhancing membrane permeability while the C2-carboxylic acid maintains necessary aqueous solubility and hydrogen-bond donor/acceptor capability. This guide provides validated workflows for solubility optimization, Minimum Inhibitory Concentration (MIC) determination, and membrane depolarization assays, specifically tailored to handle the physicochemical properties of lipophilic indole acids.

Chemical Properties & Handling

Rationale: 4-BICA is amphiphilic.[1] The hydrophobic butoxy tail drives membrane insertion, while the carboxylic acid head group (

) dictates pH-dependent solubility.[1] Improper handling leads to compound precipitation in aqueous media, yielding false-negative MICs.[1]

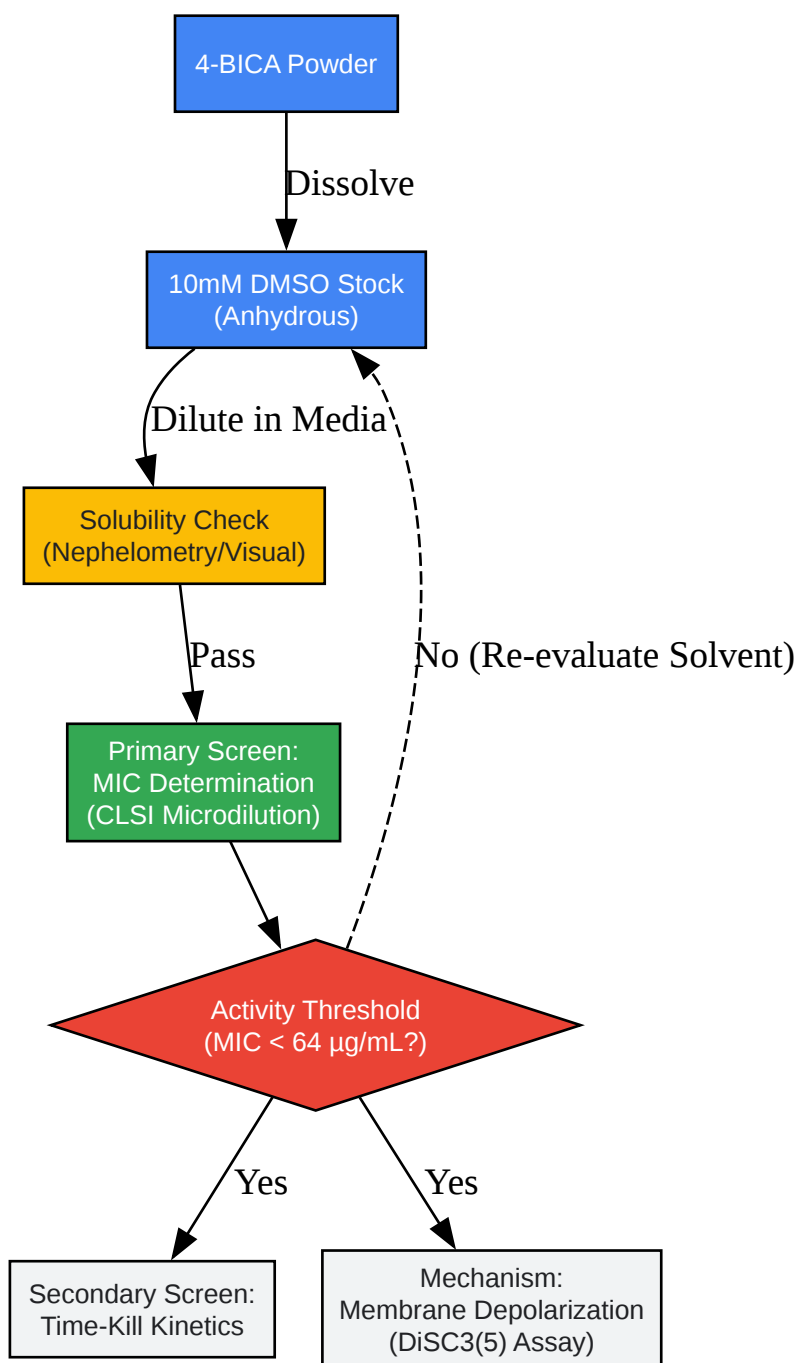
Property	Value / Characteristic	Impact on Protocol
Molecular Formula		MW ~233.26 g/mol
LogP (Predicted)	~3.2 - 3.8	High lipophilicity requires DMSO stock.[1]
Solubility	Soluble in DMSO (>50 mM)	Critical: Must dilute slowly into media to prevent "crashing out." [1]
Stability	Light-sensitive (Indole core)	Store stocks in amber vials at -20°C.

Preparation of Stock Solutions[2]

- Primary Stock (10 mM): Dissolve 2.33 mg of 4-BICA in 1.0 mL of anhydrous DMSO (molecular biology grade). Vortex for 30 seconds until clear.
- Working Stock: Do not dilute directly into water.[1] Dilute into the assay medium (e.g., Cation-Adjusted Mueller-Hinton Broth) only at the final step of plate preparation to maintain DMSO concentration < 1% (v/v).[1]

Experimental Workflow Overview

The following diagram outlines the logical progression from compound preparation to mechanistic validation.



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Figure 1: Validated screening workflow for lipophilic indole derivatives.

Protocol 1: MIC Determination (Broth Microdilution)

Standard: Adapted from CLSI M07-A10 guidelines. Objective: Determine the lowest concentration of 4-BICA that inhibits visible growth of *S. aureus* (Gram+) or *E. coli* (Gram-).

Materials

- Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: The cations () are critical as the carboxylic acid moiety may chelate divalent ions.[1]
- Inoculum:
CFU/mL.[1]
- Plate: 96-well polypropylene V-bottom plates (reduces binding of lipophilic compounds compared to polystyrene).[1]

Procedure

- Plate Setup: Dispense 100 μ L of CAMHB into columns 2–12.
- Compound Addition: Add 200 μ L of 4-BICA (at 2x the highest desired concentration, e.g., 256 μ g/mL) to column 1.
- Serial Dilution: Transfer 100 μ L from column 1 to column 2, mix, and repeat down to column 10. Discard 100 μ L from column 10.
 - Column 11: Growth Control (Media + Bacteria + DMSO vehicle).[1]
 - Column 12: Sterility Control (Media only).[1][2]
- Inoculation: Add 100 μ L of standardized bacterial suspension (CFU/mL) to wells 1–11. Final volume = 200 μ L; Final Inoculum = CFU/mL.[1]
- Incubation: 16–20 hours at 35°C \pm 2°C (aerobic).
- Readout: Visual turbidity or

Data Interpretation:

- MIC: The lowest concentration with no visible growth.[2]
- Validity Check: If the "Growth Control" (Col 11) shows precipitation or lack of turbidity, the assay is invalid.

Protocol 2: Membrane Depolarization Assay

Rationale: The 4-butoxy tail suggests this molecule may act as a membrane disruptor.[1] This assay uses a voltage-sensitive dye, DiSC3(5), which accumulates in hyperpolarized (healthy) membranes (fluorescence quenching) and is released upon depolarization (fluorescence increase).[1]

Materials

- Dye: 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)).[1]
- Bacteria: *S. aureus* ATCC 29213 (mid-log phase).[1]
- Buffer: 5 mM HEPES, 5 mM Glucose, 100 mM KCl, pH 7.2.

Procedure

- Cell Prep: Wash mid-log phase bacteria and resuspend in Buffer to
.
- Dye Loading: Add DiSC3(5) to a final concentration of 1 μ M. Incubate in the dark for 30–60 minutes until fluorescence stabilizes (dye uptake).[1]
- Baseline Reading: Measure fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes to establish a stable baseline.
- Injection: Inject 4-BICA at
,
, and
MIC.

- Positive Control:[3][4] Nisin (10 µg/mL) or Melittin.[1]
- Negative Control: DMSO (vehicle).[1]
- Kinetics: Monitor fluorescence for 30 minutes.

Expected Result: A rapid increase in fluorescence indicates dissipation of the membrane potential (

), confirming the "butoxy" tail facilitates membrane insertion and disruption.[1]

Protocol 3: Synergy Screening (Checkerboard Assay)

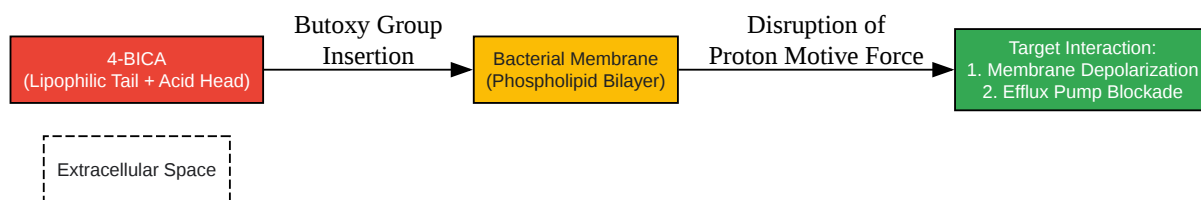
Rationale: Indole-carboxylic acids are reported Efflux Pump Inhibitors (EPIs).[1] 4-BICA may not be potent alone but could potentiate other antibiotics (e.g., Ciprofloxacin or Tetracycline) by blocking their efflux.[1]

Procedure (Abbreviated)

- Axis A (Vertical): Serial dilution of 4-BICA (e.g., 0.06 – 64 µg/mL).
- Axis B (Horizontal): Serial dilution of Antibiotic (e.g., Ciprofloxacin).[1]
- Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
 - $FICI \leq 0.5$: Synergistic (High potential for 4-BICA as an adjuvant).[1]
 - $0.5 < FICI \leq 4.0$: Indifferent.

Mechanism of Action Hypothesis

The following diagram illustrates the hypothesized interaction of 4-BICA with the bacterial envelope, driven by its amphiphilic structure.



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Figure 2: Hypothesized mechanism: Butoxy-mediated membrane insertion.[1][5]

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